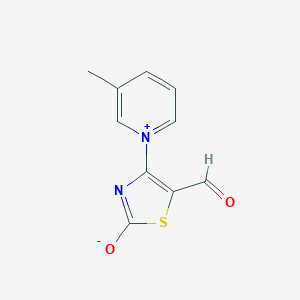

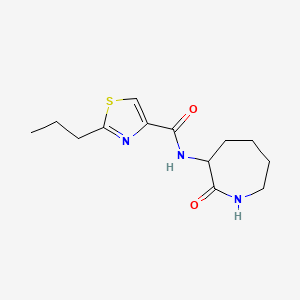

![molecular formula C20H21N3O B5626455 N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5626455.png)

N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide involves various chemical strategies aimed at modifying the core structure to enhance biological activity or to study structure-activity relationships. For example, the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives highlights the versatility of the quinoline core in generating potentially pharmacologically active molecules (Guillon et al., 1998).

Molecular Structure Analysis

The molecular structure of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies provide detailed insights into the conformations and interactions of these molecules, which are crucial for their interaction with biological targets. For instance, the crystallographic and molecular mechanics calculations on related anti-tumor drugs offer implications for models of DNA-binding, revealing the importance of molecular flexibility and interaction patterns for therapeutic efficacy (Hudson et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives towards DNA has been a focus of study, given their potential as DNA-interacting agents for therapeutic purposes. Research has shown that modifications on the quinoline core can significantly impact DNA binding and intercalation, which are critical for the antitumor activity of these compounds (Atwell et al., 1989).

Physical Properties Analysis

The physical properties of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives, such as solubility, melting point, and stability, are essential for their formulation and therapeutic application. Spectral analysis and quantum chemical studies have been conducted to understand these properties better, aiding in the development of more effective and stable drug candidates (Fatma et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and other pharmacological targets, define the therapeutic potential and specificity of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives. Studies on their cytotoxic activity against various cancer cell lines provide insights into their mechanism of action and potential as antitumor agents (Deady et al., 2003).

作用机制

The mechanism of action of similar compounds has been studied in the context of their interactions with biological systems. For instance, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been found to interact with DNA through the minor groove . They also exhibit cytotoxic activities against selected tumor cell lines .

安全和危害

The safety and hazards associated with similar compounds have been documented in safety data sheets. For instance, 2-(dimethylamino)ethyl methacrylate, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .

未来方向

The future directions for the study and application of similar compounds are vast. For instance, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been proposed for use as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . This suggests potential applications in the field of materials science and engineering .

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-23(2)13-12-21-20(24)17-14-19(15-8-4-3-5-9-15)22-18-11-7-6-10-16(17)18/h3-11,14H,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPRIQDIYLUDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-thienylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5626373.png)

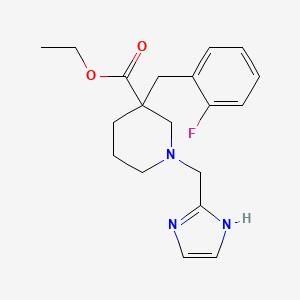

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626389.png)

![1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5626438.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5626448.png)

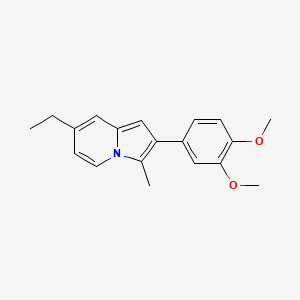

![N,N,1-trimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5626454.png)

![1-(1-{2-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5626462.png)

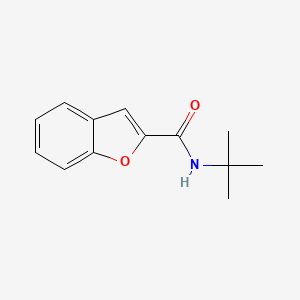

![2,2-dimethyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5626470.png)

![3-chloro-4-[(4-fluorophenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626476.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5626483.png)